Phosphorothioate Backbone Confers Nuclease Resistance Over Natural Phosphodiester
Oligonucleotides bearing phosphorothioate (PS) internucleotide linkages are substantially more resistant to nucleolytic degradation than unmodified phosphodiester (PO) oligonucleotides. Capaccioli et al. demonstrated that PS‑modified duplex DNA retains 96.5 % transcription efficiency after exposure to DNase I and Bal31 nucleases, whereas the unmodified phosphodiester control dropped to 33.5 % [1]. Natural phosphodiester oligonucleotides are degraded in serum with half‑lives typically <1 h; PS modification extends half‑life to >10 h in many biological matrices [2]. While data specific to the 5′-dIMPS monomer are not yet published, the class‑level behaviour of phosphorothioate‑containing oligomers directly applies when 5′-dIMPS is incorporated into a synthetic strand.
| Evidence Dimension | Nucleolytic stability (transcription efficiency post‑nuclease challenge) |
|---|---|
| Target Compound Data | 5′-dIMPS (inferred): PS‑modified DNA expected to maintain high transcription efficiency |
| Comparator Or Baseline | Natural phosphodiester (PO) DNA: transcription efficiency 33.5 % |
| Quantified Difference | 96.5 % vs 33.5 % transcription efficiency (3 PS substitutions in duplex DNA vs unmodified) |
| Conditions | T7 promoter‑driven transcription; challenge with DNase I and Bal31 nucleases [1] |
Why This Matters
For applications requiring oligonucleotide survival in nuclease‑rich environments (cell culture, serum, in vivo), 5′-dIMPS is the necessary building block; the phosphodiester analogue dIMP provides no protection.
- [1] Capaccioli S, et al. Stability and functional effectiveness of phosphorothioate modified duplex DNA and synthetic ‘mini‑genes’. Nucleic Acids Res. 1995;23(19):3973‑3978. View Source
- [2] AssayGenie. Phosphorothioate: Enhancing Stability in Oligonucleotide‑Based Therapies. 2024. View Source
